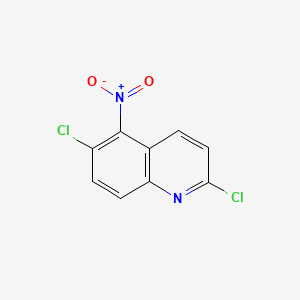

2,6-Dichloro-5-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXCRTPDGCOPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672140 | |

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209246-34-3 | |

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-nitroquinoline

CAS Number: 1209246-34-3

Disclaimer: Limited specific experimental data is publicly available for 2,6-Dichloro-5-nitroquinoline. Therefore, this guide has been compiled using information from structurally related compounds and established principles of organic chemistry and pharmacology. All data presented for the target compound should be considered predictive and requires experimental validation.

Introduction

This compound is a halogenated and nitrated heterocyclic aromatic compound. Its structure, featuring a quinoline core with electron-withdrawing chloro and nitro groups, suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological activity screening. Quinolines and their derivatives are a prominent class of compounds in medicinal chemistry, known for a wide range of therapeutic properties. The presence of chlorine and nitro substituents can significantly influence the physicochemical properties and biological activities of the parent quinoline scaffold. This guide aims to provide a comprehensive overview of the available and inferred technical information for this compound, targeting researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

Due to the lack of specific experimental data for this compound, the following tables present a combination of known data for the starting material, 2,6-dichloroquinoline, and predicted or characteristic data for the final compound based on the functional groups present.

Table 1: Physicochemical Properties

| Property | Value (this compound) | Value (2,6-Dichloroquinoline - Precursor) | Reference(s) |

| CAS Number | 1209246-34-3 | 1810-72-6 | [1] |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | C₉H₅Cl₂N | [2] |

| Molecular Weight | 243.05 g/mol | 198.05 g/mol | [2] |

| Appearance | Predicted: Yellowish solid | White to orange to tan crystal or powder | [3] |

| Melting Point | Not available | 161-164 °C | [4] |

| Boiling Point | Not available | 172 °C at 13 mmHg | [3] |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF. | Not available |

Table 2: Spectroscopic Data (Predicted/Characteristic)

| Technique | Predicted/Characteristic Data for this compound | Reference(s) for Analogous Compounds |

| ¹H NMR | Aromatic protons expected in the δ 7.5-9.0 ppm range. The precise shifts and coupling constants would be influenced by the positions of the chloro and nitro groups. | [5][6][7][8] |

| ¹³C NMR | Aromatic carbons expected in the δ 120-160 ppm range. Carbons attached to chlorine and nitrogen would be significantly shifted. | [6] |

| IR Spectroscopy | Characteristic peaks for N-O stretching of the nitro group around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). C-Cl stretching bands are also expected. | [5][9][10][11][12] |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 242/244/246 due to chlorine isotopes. Fragmentation may involve loss of NO₂, NO, and Cl. | [2][13][14][15][16] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

The proposed synthesis involves the electrophilic nitration of 2,6-dichloroquinoline using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration will be directed by the existing substituents on the quinoline ring.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2,6-dichloroquinoline

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroquinoline (1.0 equivalent) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,6-dichloroquinoline in sulfuric acid. Maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care. The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Potential Applications and Biological Activity

While there is no specific research on the biological activities of this compound, the broader class of nitroquinolines has shown significant promise in various therapeutic areas. The following sections describe potential applications based on the activities of structurally related compounds.

Anticancer Activity

Nitroquinoline derivatives have been investigated for their potential as anticancer agents.[17] The proposed mechanisms of action for some nitroquinolines, such as nitroxoline (8-hydroxy-5-nitroquinoline), include the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.

Potential Anticancer Signaling Pathway Involvement:

Caption: Inferred anticancer mechanism of this compound.

The anticancer effects of related nitroquinolines are thought to be multifactorial, potentially involving:

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can lead to cellular damage and trigger apoptosis.[18]

-

Inhibition of Angiogenesis: Some nitroquinolines have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.

-

Enzyme Inhibition: Inhibition of enzymes like methionine aminopeptidase 2 (MetAP2) and sirtuins, which are involved in cell proliferation and survival.[19]

Antimicrobial Activity

Nitroaromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial properties.[20] Nitroxoline, for example, is used as an antibiotic for urinary tract infections.[21]

Potential Antibacterial Mechanism of Action:

Caption: Inferred antibacterial mechanism of this compound.

The antibacterial action of nitroquinolines is often attributed to:

-

Metal Ion Chelation: The ability to bind to essential metal ions within bacterial cells, thereby disrupting crucial enzymatic processes.[21]

-

Inhibition of Biofilm Formation: Prevention of the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.[21]

-

DNA Damage: The nitro group can be reduced within the bacterial cell to form reactive intermediates that can damage DNA and other vital macromolecules.[20]

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate safety precautions should be taken when handling this compound.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and organic synthesis. While specific data for this molecule is scarce, analysis of its structural features and comparison with related compounds suggest that it may possess interesting biological activities, particularly as an anticancer and antimicrobial agent. The provided hypothetical synthesis and experimental protocols, along with the inferred mechanisms of action, serve as a foundation for future research and development of this and other substituted nitroquinolines. Experimental validation of the data presented in this guide is essential for any practical application.

References

- 1. keyorganics.net [keyorganics.net]

- 2. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 5-Nitroquinoline(607-34-1) 1H NMR spectrum [chemicalbook.com]

- 8. 6-NITROQUINOLINE(613-50-3) 1H NMR [m.chemicalbook.com]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. www1.udel.edu [www1.udel.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 21. Antibacterial activity of nitroquinoline [chinafinechemical.com]

An In-depth Technical Guide to 2,6-Dichloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,6-dichloro-5-nitroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide also incorporates predicted data and information from closely related analogs to offer a foundational understanding for researchers. This document is intended to serve as a resource for professionals in drug development and chemical research, highlighting the structural characteristics and potential research avenues for this heterocyclic compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. This guide focuses specifically on this compound, a molecule whose specific properties are not yet extensively documented, making it an intriguing subject for novel research. We will explore its fundamental molecular characteristics and propose experimental approaches based on established chemical principles and data from similar compounds.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a quinoline core substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 5. The presence and positioning of these electron-withdrawing groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1209246-34-3 |

| Chemical Formula | C₉H₄Cl₂N₂O₂ |

| Molecular Weight | 243.05 g/mol |

| SMILES | Not available |

| InChI Key | Not available |

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable predictions for the physicochemical properties of this compound. These predicted values offer a preliminary understanding of the compound's behavior.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF |

| pKa | Not available |

| LogP | Not available |

Proposed Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be conceptualized based on known quinoline chemistry. A common approach to similar structures involves the cyclization of substituted anilines followed by chlorination and nitration steps.

Conceptual Synthetic Workflow

The diagram below illustrates a logical workflow for a potential synthesis of this compound. This pathway is hypothetical and would require experimental validation and optimization.

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichloro-5-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted values, data from structurally similar molecules, and standardized, detailed experimental protocols that can be employed for its characterization. This information is crucial for professionals in drug discovery and development for predicting the compound's behavior in biological systems and guiding formulation strategies.

Core Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that where direct experimental data is unavailable, values are either computationally predicted or inferred from structurally analogous compounds.

| Property | Value | Data Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 1209246-34-3 | [1] |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 243.05 g/mol | Calculated |

| Melting Point | Not available | Experimental data not found. The related compound 5,8-dichloro-6-nitroquinoline has a melting point of 135-136 °C.[3] |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from 5-nitroquinoline.[4] |

| pKa | Not available | Predicted data not found. The pKa of the parent compound, quinoline, is 4.90. The electron-withdrawing chloro and nitro groups are expected to significantly decrease the basicity of the quinoline nitrogen. |

| LogP (Octanol-Water Partition Coefficient) | Not available | Predicted data not found. |

Experimental Protocols for Property Determination

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad range suggests the presence of impurities.[5]

Methodology: Capillary Method [5][6][7]

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, aiming for a packed height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device.[5]

-

Heating: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded. This range is the melting point of the compound.[8]

-

Replicates: For accuracy, the determination should be repeated at least twice with fresh samples.

Aqueous Solubility Determination

Solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[9][10]

Methodology: Shake-Flask Method [9][11][12]

-

Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[9]

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then carefully filtered (using a filter that does not bind the compound) or centrifuged to remove all solid particles.[9][11]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, it indicates the extent of protonation of the basic quinoline nitrogen at a given pH. Potentiometric titration is a precise method for its determination.[13][14]

Methodology: Potentiometric Titration [13][14][15]

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water, or a co-solvent system like water/methanol if solubility is low). The ionic strength of the solution is kept constant using an inert salt like KCl.[13][14]

-

Apparatus Calibration: A pH meter with a glass electrode is calibrated using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Titration: The solution is placed in a jacketed vessel at a constant temperature and stirred. A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.[14]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration continues until the pH change becomes minimal.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. The experiment should be repeated multiple times to ensure accuracy.[13][16]

LogP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for measuring logP.[17][18]

Methodology: Shake-Flask Method [18][19][20]

-

Phase Preparation: n-Octanol and a buffered aqueous solution (pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[18]

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (usually n-octanol). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed flask or tube.[18]

-

Equilibration: The mixture is agitated until equilibrium is reached (e.g., by shaking for several hours).[20]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[18]

-

Quantification: A sample is carefully taken from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined using an appropriate analytical method like HPLC-UV.[19]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[20]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel compound such as this compound.

References

- 1. This compound (1 x 500 mg) | Reagentia [reagentia.eu]

- 2. pschemicals.com [pschemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. enamine.net [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. scribd.com [scribd.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-5-nitroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,6-dichloro-5-nitroquinoline in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature for this specific compound, this document focuses on delivering detailed experimental protocols, data presentation strategies, and the logical workflows required for such a determination. This approach equips researchers with the necessary tools to generate reliable solubility data for this compound, a crucial parameter in pharmaceutical and chemical research.

Quantitative Solubility Data Presentation

Effective data management is paramount in scientific research. When determining the solubility of this compound, it is essential to present the findings in a clear, structured, and easily comparable format. The following table serves as a template for presenting quantitative solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| User-defined solvent | User-defined temp. | Data to be determined | Data to be determined | Specify method |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid.[1][2] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid residue.[3]

Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Conical flasks or sealed vials

-

Constant temperature bath or shaking incubator

-

Volumetric pipette

-

Pre-weighed evaporating dish or watch glass

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is essential to ensure the solution is saturated.[1]

-

Place the flask in a constant temperature bath and agitate (e.g., using a magnetic stirrer or orbital shaker) for a sufficient period to reach equilibrium.[4] This may take several hours to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Solvent Evaporation and Weighing:

-

Transfer the filtered solution to a pre-weighed evaporating dish.[1][2]

-

Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is completely removed, place the dish in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.[1][3]

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.[1]

-

Repeat the drying and weighing process until a constant weight is achieved.[1][2]

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and solid minus the initial weight of the empty dish.[1]

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

This method is highly accurate and is particularly useful for compounds that have a chromophore, allowing for UV detection. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4]

Objective: To determine the equilibrium solubility of this compound in various organic solvents using HPLC-UV for quantification.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (solvent compatible)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area from the UV detector at the wavelength of maximum absorbance (λmax) for the compound.

-

Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear over the concentration range of interest.

-

-

Preparation of Saturated Solution:

-

Sample Processing:

-

Analysis:

-

Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the calibration curve.[4]

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the peak area of the sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Gravimetric Method Workflow.

Caption: HPLC-UV Method Workflow.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 2,6-dichloro-5-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in the current literature, this guide outlines a multi-step approach involving the initial synthesis of 2,6-dichloroquinoline followed by a directed nitration. The experimental protocols described herein are based on established methodologies for analogous chemical transformations.

Core Synthesis Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of 2,6-dichloroquinoline from 2,6-dihydroxyquinoline. The second, and key, step is the regioselective nitration of 2,6-dichloroquinoline to yield the final product.

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Melting Point (°C) |

| 1 | Chlorination | 2,6-Dihydroxyquinoline, Phosphorus oxychloride (POCl₃), Reflux | 85-95 | 161-164[1] |

| 2 | Nitration | 2,6-Dichloroquinoline, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), 0-25°C | 60-75 (estimated) | Not available |

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloroquinoline

This procedure is adapted from established methods for the conversion of dihydroxyquinolines to dichloroquinolines.

Materials:

-

2,6-Dihydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirrer

-

Apparatus for filtration under vacuum

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, a mixture of 2,6-dihydroxyquinoline (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is prepared.

-

The mixture is heated to reflux and maintained at this temperature for 2-4 hours, with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is allowed to cool to room temperature.

-

The excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution until the washings are neutral.

-

The crude 2,6-dichloroquinoline is dried and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.[1]

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the nitration of aromatic and heteroaromatic compounds, including dichlorinated pyridines.[2]

Materials:

-

2,6-Dichloroquinoline

-

Concentrated nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Apparatus for filtration under vacuum

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, 2,6-dichloroquinoline (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

-

A nitrating mixture is prepared by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, while cooling in an ice bath.

-

The nitrating mixture is then added dropwise to the solution of 2,6-dichloroquinoline over a period of 30-60 minutes, ensuring the temperature is maintained between 0°C and 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

The Formation of 2,6-Dichloro-5-nitroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 2,6-dichloro-5-nitroquinoline, a key intermediate in medicinal chemistry. The document details the plausible synthetic pathway, a comprehensive experimental protocol, and a thorough examination of the reaction mechanism, including the factors governing its regioselectivity.

Core Synthetic Pathway: Electrophilic Nitration of 2,6-Dichloroquinoline

The most direct and plausible method for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-dichloroquinoline. This reaction involves the introduction of a nitro group (-NO₂) onto the quinoline ring system using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Under these acidic conditions, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic nitration occurs on the more electron-rich benzene ring.

Mechanism of this compound Formation

The formation of this compound proceeds via a classic electrophilic aromatic substitution mechanism.

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the benzene ring of the 2,6-dichloroquinolinium ion attacks the nitronium ion. This attack is directed to the C-5 position, influenced by the electronic effects of the chloro substituents and the deactivated pyridine ring. The chlorine atoms are ortho, para-directing but deactivating. The C-6 chloro substituent directs ortho to the C-5 and C-7 positions, while the C-2 chloro substituent has a lesser effect on the benzene ring. The deactivation of the pyridine ring makes the benzene ring the site of substitution, with the 5- and 8-positions being the most electronically favorable for attack in the absence of other directing groups.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the benzene ring.

-

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring, yielding the final product, this compound.

dot

Caption: Mechanism of Electrophilic Nitration of 2,6-Dichloroquinoline.

Experimental Protocol

The following protocol is a proposed method for the synthesis of this compound, adapted from established procedures for the nitration of analogous halo-substituted quinolines.[1][2]

Materials:

-

2,6-Dichloroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ethanol

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroquinoline (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5 to 0 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,6-dichloroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Allow the ice to melt, then neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product may form. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from ethanol to yield the final product.

dot

Caption: Experimental Workflow for the Synthesis of this compound.

Quantitative Data

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| 6-Bromoquinoline | Conc. H₂SO₄, HNO₃ | 0 | 1 hour (addition) | 6-Bromo-5-nitroquinoline | High (not specified) | [1] |

| 7-Chloroquinoline | Conc. H₂SO₄, Fuming HNO₃ | 0-5 | 1-2 hours | 7-Chloro-6-nitroquinoline | Not specified | [2] |

It is anticipated that the nitration of 2,6-dichloroquinoline would require similar or slightly more forcing conditions (e.g., longer reaction time or slightly elevated temperature) due to the presence of two deactivating chloro substituents. The yield is expected to be moderate to good, but would require experimental optimization.

Conclusion

The formation of this compound is most feasibly achieved through the electrophilic nitration of 2,6-dichloroquinoline. The reaction mechanism is a well-understood electrophilic aromatic substitution, with regioselectivity governed by the electronic effects of the substituents on the quinoline ring. While specific quantitative data for this reaction is scarce, established protocols for similar compounds provide a strong foundation for a successful synthesis. This technical guide provides researchers and drug development professionals with the necessary theoretical and practical knowledge to approach the synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 2,6-Dichloro-5-nitroquinoline: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,6-dichloro-5-nitroquinoline. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages a comparative analysis of structurally related molecules to forecast its spectral properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for spectroscopic analysis.

Introduction

This compound is a halogenated and nitrated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The precise substitution pattern—two chlorine atoms at positions 2 and 6, and a nitro group at position 5—is expected to significantly influence its spectroscopic signature. This guide synthesizes information from analogous compounds to provide a robust predictive model for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of structurally similar compounds, including various chloro-nitroquinolines, dichloroquinolines, and nitroquinolines.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of this compound in a standard deuterated solvent like CDCl₃ are presented in Table 1. The electron-withdrawing effects of the two chlorine atoms and the nitro group, as well as the anisotropic effects of the quinoline ring system, are the primary determinants of these shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.4 - 7.6 | d | 8.5 - 9.0 |

| H-4 | 8.2 - 8.4 | d | 8.5 - 9.0 |

| H-7 | 7.8 - 8.0 | d | 8.8 - 9.2 |

| H-8 | 8.5 - 8.7 | d | 8.8 - 9.2 |

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are detailed in Table 2. The positions of the carbons relative to the nitrogen, chlorine, and nitro substituents dictate their electronic environment and, consequently, their resonance frequencies.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 123 - 125 |

| C-4 | 136 - 138 |

| C-4a | 147 - 149 |

| C-5 | 140 - 142 |

| C-6 | 135 - 137 |

| C-7 | 128 - 130 |

| C-8 | 125 - 127 |

| C-8a | 149 - 151 |

Predicted Infrared (IR) Spectral Data

The predicted characteristic IR absorption bands for this compound are listed in Table 3. These are based on the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric & Symmetric N-O stretch (nitro group) |

| ~850 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments under Electron Ionization (EI) are presented in Table 4. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 peaks.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment | Notes |

| 242/244/246 | [M]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |

| 212/214/216 | [M-NO]⁺ | Loss of nitric oxide. |

| 196/198/200 | [M-NO₂]⁺ | Loss of nitro group. |

| 161/163 | [M-NO₂-Cl]⁺ | Loss of nitro group and one chlorine atom. |

Experimental Protocols

The following sections describe generalized experimental procedures for the spectroscopic analysis of compounds like this compound, based on established methods for related molecules[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[1].

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans[1].

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024-4096) to achieve an adequate signal-to-noise ratio[1].

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk[1].

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum[1].

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule[2].

-

Mass Analysis: The mass spectrum is recorded over a suitable mass range, for instance, m/z 50-500[2].

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical workflow for the synthesis and characterization of a dichloronitroquinoline and a hypothetical signaling pathway where such a compound might be investigated.

Conclusion

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloro-5-nitroquinoline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals. The precise structural elucidation of these molecules is paramount for understanding their chemical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.

2,6-Dichloro-5-nitroquinoline is a polysubstituted quinoline whose electronic and structural properties are influenced by the presence of two electron-withdrawing chloro groups and a strongly electron-withdrawing nitro group. These substituents are expected to have a significant impact on the chemical shifts of the remaining aromatic protons. This guide aims to provide a comprehensive, albeit predicted, overview of the ¹H NMR spectrum of this compound to facilitate its identification and characterization in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the known chemical shifts of quinoline and the substituent chemical shift (SCS) effects of chloro and nitro groups at analogous positions. The principle of additivity of SCS is applied, with the acknowledgment that steric and electronic interactions in a polysubstituted system may lead to some deviation from the predicted values.

The predicted ¹H NMR data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.6 - 7.8 | Doublet (d) | J3,4 = 8.5 - 9.0 |

| H-4 | 8.3 - 8.5 | Doublet (d) | J4,3 = 8.5 - 9.0 |

| H-7 | 7.8 - 8.0 | Doublet (d) | J7,8 = 8.8 - 9.2 |

| H-8 | 8.2 - 8.4 | Doublet (d) | J8,7 = 8.8 - 9.2 |

Note: The predicted chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The solvent is assumed to be a non-polar deuterated solvent such as CDCl₃.

Methodology for Spectral Prediction

The prediction of the ¹H NMR chemical shifts for this compound was performed using the additive model of substituent chemical shifts (SCS). This model assumes that the effect of each substituent on the chemical shift of a given proton is independent of the other substituents present.

The base chemical shifts were taken from the experimental spectrum of quinoline. The SCS increments for the chloro and nitro groups were derived from the experimental data of 2-chloroquinoline, 6-chloroquinoline, and 5-nitroquinoline.

The predicted chemical shift (δpred) for a proton in this compound is calculated as follows:

δpred = δquinoline + Δδ(2-Cl) + Δδ(6-Cl) + Δδ(5-NO₂)

Where:

-

δquinoline is the chemical shift of the corresponding proton in quinoline.

-

Δδ(substituent) is the change in chemical shift caused by the substituent at a given position.

It is important to note that the additivity model provides an estimation. In reality, interactions between the substituents, particularly the sterically crowded arrangement of the 5-nitro and 6-chloro groups, may cause deviations from these predicted values.

Predicted Spectral Features and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four remaining protons on the quinoline ring system.

-

H-3 and H-4: These two protons on the pyridine ring form an AX spin system. They are expected to appear as a pair of doublets, with a typical ortho-coupling constant (J3,4) of 8.5 - 9.0 Hz. The presence of the electron-withdrawing chloro group at the 2-position will deshield both protons, shifting them downfield.

-

H-7 and H-8: These protons on the benzene ring also constitute an AX spin system. They are predicted to appear as another pair of doublets with a characteristic ortho-coupling constant (J7,8) of 8.8 - 9.2 Hz. The 6-chloro and 5-nitro groups are strongly electron-withdrawing and are expected to significantly deshield these protons, resulting in their downfield appearance.

The logical relationship and coupling partners in the predicted spectrum are illustrated in the following diagram.

Caption: Predicted ¹H NMR spin systems for this compound.

Generalized Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standard methodology for acquiring the ¹H NMR spectrum of a solid organic compound like this compound.

5.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Sample Concentration: Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Internal Standard: The solvent peak of CDCl₃ (δ ~7.26 ppm) can be used as a secondary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although this is less common with modern spectrometers.

5.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Typical Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Pulse Program | Standard 1D proton |

| Spectral Width | -2 to 12 ppm |

| Acquisition Time | 2 - 4 seconds |

| Relaxation Delay | 1 - 5 seconds |

| Number of Scans | 8 - 16 |

| Temperature | 298 K (25 °C) |

5.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals to determine the relative ratios of the different protons.

-

Peak Picking: Identify the chemical shift of each peak.

The logical workflow for the experimental characterization is depicted below.

13C NMR Analysis of 2,6-Dichloro-5-nitroquinoline: A Technical Guide

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom.[1] For 2,6-dichloro-5-nitroquinoline, the presence of two electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitro group significantly influences the chemical shifts of the quinoline core carbons. The predicted 13C NMR spectral data, with assignments, are summarized in Table 1. These predictions are derived from the known effects of these substituents on aromatic systems and comparison with data for unsubstituted quinoline and related substituted quinolines.[2][3]

Table 1: Predicted 13C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |

| C-2 | 152 - 155 | Deshielded due to the adjacent nitrogen and the chlorine at C-2. |

| C-3 | 123 - 126 | Influenced by the C-2 chlorine. |

| C-4 | 137 - 140 | Deshielded by the adjacent nitrogen. |

| C-4a | 129 - 132 | Quaternary carbon, influenced by adjacent substituents. |

| C-5 | 145 - 148 | Strongly deshielded by the directly attached nitro group. |

| C-6 | 135 - 138 | Deshielded by the directly attached chlorine atom. |

| C-7 | 128 - 131 | Influenced by the chlorine at C-6 and the nitro group at C-5. |

| C-8 | 130 - 133 | Influenced by the peri-effect of the nitrogen lone pair and the nitro group. |

| C-8a | 149 - 152 | Deshielded by the adjacent nitrogen. |

Note: These are predicted values and actual experimental results may vary. The reference used is CDCl₃ at δ 77.16 ppm.

Experimental Protocol for 13C NMR Analysis

The following is a generalized, detailed protocol for obtaining a 13C NMR spectrum of this compound.

I. Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (ideally >95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for quinoline derivatives.

-

Sample Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[2]

-

Acquisition Parameters:

-

Pulse Width: A 30° pulse width is a good starting point.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbons (e.g., 0-200 ppm).[2]

-

Acquisition Time (AQ): Typically 1-2 seconds.[2]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.[2]

-

Number of Scans (NS): A sufficient number of scans (e.g., 1024-4096) should be acquired to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.[2]

-

Temperature: Maintain a constant temperature, typically 298 K.

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

-

Phase Correction: Carefully phase the spectrum to ensure all peaks have a positive, absorptive lineshape.[2]

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical influence of the substituents on the 13C NMR chemical shifts and the general workflow for the analysis.

References

Mass Spectrometry of 2,6-Dichloro-5-nitroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,6-dichloro-5-nitroquinoline, a key intermediate in various synthetic pathways. Given the absence of a publicly available experimental mass spectrum for this specific compound, this document outlines a robust analytical methodology based on established principles of mass spectrometry for halogenated nitroaromatic compounds. The guide details predicted fragmentation patterns, experimental protocols for analysis, and visual workflows to aid in structural elucidation and characterization.

Predicted Mass Spectral Data

The mass spectrometric behavior of this compound is predicted to be influenced by the presence of two chlorine atoms and a nitro group on the quinoline core. Electron ionization (EI) is expected to produce a distinct molecular ion peak and a series of fragment ions resulting from the sequential loss of these substituents. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) will be a key characteristic for identifying chlorine-containing fragments.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| Predicted Ion | m/z (for ³⁵Cl) | Predicted Origin |

| [M]⁺ | 242 | Molecular Ion |

| [M-NO₂]⁺ | 196 | Loss of a nitro group |

| [M-Cl]⁺ | 207 | Loss of a chlorine atom |

| [M-NO₂-Cl]⁺ | 161 | Loss of a nitro group and a chlorine atom |

| [M-Cl-Cl]⁺ | 172 | Loss of two chlorine atoms |

| [M-NO₂-2Cl]⁺ | 126 | Loss of a nitro group and two chlorine atoms |

Experimental Protocols

A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This method is suitable for the analysis of volatile and thermally stable compounds.

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

Visualizing the Analytical Workflow and Fragmentation

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS analysis workflow for this compound.

3.2. Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion, which then undergoes a series of fragmentation steps. The predicted pathway is illustrated below.

Caption: Predicted EI fragmentation pathway of this compound.

Potential Biological Activity of 2,6-Dichloro-5-nitroquinoline: A Technical Guide

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate their pharmacological properties. The molecule 2,6-dichloro-5-nitroquinoline possesses a quinoline core substituted with two chlorine atoms and a nitro group. Based on the known bioactivities of similar compounds, it is hypothesized that this compound could exhibit significant anticancer and antimicrobial properties. This guide provides a comprehensive overview of these potential activities, supported by data from related compounds, detailed experimental protocols for future studies, and visualizations of relevant biological pathways.

Potential Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. The presence of a nitro group, an electron-withdrawing moiety, can enhance the cytotoxic potential of these molecules. It is postulated that this compound may exert anticancer effects through mechanisms such as the induction of oxidative stress, apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data from Structurally Related Nitroquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various nitroquinoline and chloroquinoline derivatives against several human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell lymphoma) | Cell Viability | 0.438 | [1] |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | HuCCT1 (Cholangiocarcinoma) | MTS Assay | 15.3 ± 1.2 | [2] |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Huh28 (Cholangiocarcinoma) | MTS Assay | 12.5 ± 0.8 | [2] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | HuCCT1 (Cholangiocarcinoma) | MTS Assay | 8.2 ± 0.5 | [2] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Huh28 (Cholangiocarcinoma) | MTS Assay | 6.5 ± 0.7 | [2] |

| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast cancer) | MTT Assay | 7.016 | [3] |

| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast cancer) | MTT Assay | 7.05 | [3] |

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action for many of these compounds involves the chelation of essential metal ions required for microbial growth and the inhibition of key bacterial enzymes. The presence of halogens and a nitro group on the quinoline ring of this compound suggests a potential for broad-spectrum antimicrobial activity.

Quantitative Data from Structurally Related Quinolines

The following table presents the minimum inhibitory concentration (MIC) values for related quinoline compounds against various microbial strains.

| Compound Name | Microbial Strain | MIC (µg/mL) | Reference |

| Clioquinol | Scedosporium dehoogii | 0.5 - 1 | [4] |

| Clioquinol | Fusarium species | 0.5 - 2 | [4] |

| Clioquinol | Aspergillus fumigatus | 6 | [4] |

| Nitroxoline Mannich base with diisopropylamine | Candida species | Not specified | [5] |

| Quinoxaline derivative 5p | Staphylococcus aureus | 4 | [6] |

| Quinoxaline derivative 5p | Bacillus subtilis | 8 | [6] |

| Quinoxaline derivative 5p | MRSA | 8 | [6] |

| Quinoxaline derivative 5p | Escherichia coli | 4 | [6] |

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: Serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microorganism. Positive (microorganism only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound may interfere with several critical cellular pathways.

Proposed Anticancer Signaling Pathway Inhibition

Many quinoline-based anticancer agents are known to inhibit protein kinases involved in cell proliferation and survival. A potential mechanism for this compound could be the inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound.

Caption: General workflow for screening potential biological activity.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. The data from structurally related compounds provide a compelling rationale for further investigation. The experimental protocols and hypothesized mechanisms of action outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this novel compound. Empirical validation through the proposed assays is a critical next step to ascertain the true biological profile of this compound.

References

- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and antifungal activities of nitroxoline Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 2,6-Dichloro-5-Nitroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for evaluating the therapeutic potential of 2,6-dichloro-5-nitroquinoline derivatives. Due to the limited publicly available data on this specific class of compounds, this document outlines a series of recommended assays based on the well-established biological activities of structurally related quinoline analogs. The protocols and data presented herein are intended to serve as a foundational framework for initiating and guiding research into the pharmacological profile of these promising molecules.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of their pharmacological effects. The this compound core represents a unique pharmacophore, with the electron-withdrawing chloro and nitro groups expected to significantly influence the molecule's biological activity. This guide details a proposed workflow for the in vitro screening of derivatives based on this core structure.

Proposed In Vitro Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological activity of this compound derivatives. This cascade is designed to first identify cytotoxic and antimicrobial potential, followed by more specific assays to elucidate the mechanism of action.

Caption: Proposed workflow for in vitro screening.

Anticancer Activity Screening

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The initial assessment of anticancer potential is crucial.

Data Presentation: Hypothetical Cytotoxicity Data

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for a series of this compound derivatives against common cancer cell lines. This data is for illustrative purposes to demonstrate a standard format for reporting cytotoxicity.

| Compound ID | R-Group | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| DCNQ-01 | -H | 15.2 | 22.5 | 18.9 |

| DCNQ-02 | -OCH3 | 8.7 | 12.1 | 9.8 |

| DCNQ-03 | -NH2 | 5.4 | 7.9 | 6.1 |

| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-